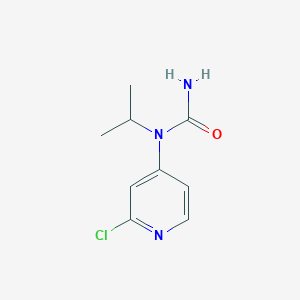
1-(2-Chloropyridin-4-yl)-1-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-4-yl)-1-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropyridine moiety attached to an isopropylurea group
Métodos De Preparación
The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(2-Chloropyridin-4-yl)-1-isopropylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the urea group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-4-yl)-1-isopropylurea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-4-yl)-1-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Chloropyridin-4-yl)-1-isopropylurea can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione:
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is a selective inhibitor of LOXL2 and has different biological activities compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12ClN3O |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14) |
Clave InChI |
MDYMRQPXCJWUJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


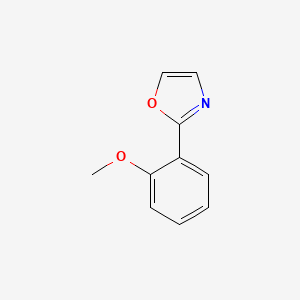
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
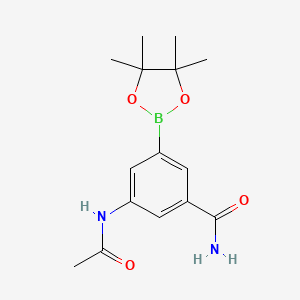
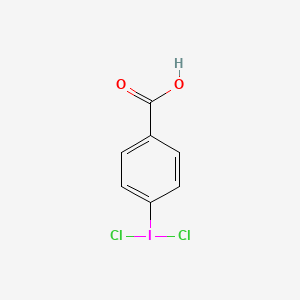
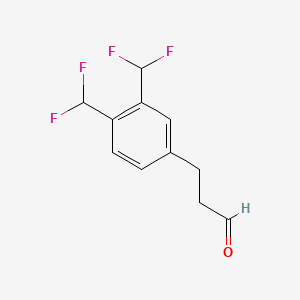
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
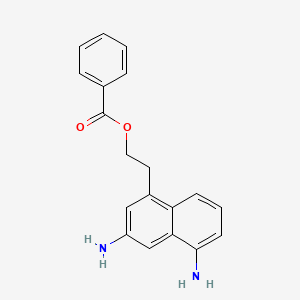
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
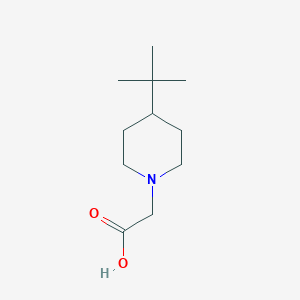
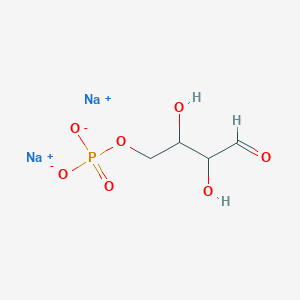
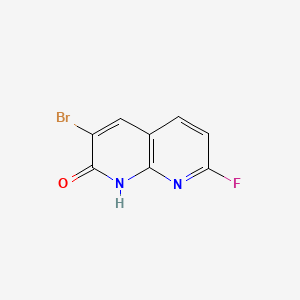
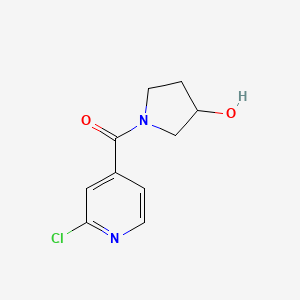
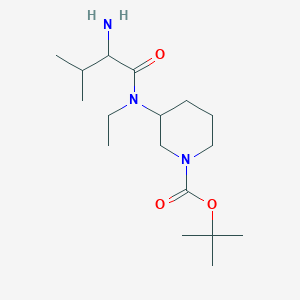
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
